
Azulene
Overview
Description
Azulene (C₁₀H₈) is a non-benzenoid aromatic hydrocarbon consisting of fused 5- and 7-membered rings. It is a structural isomer of naphthalene but exhibits distinct properties, including a deep blue color (from its Spanish name azul, meaning "blue") and a dipole moment of 1.08 debye due to asymmetric charge distribution between the electron-rich cyclopentadienyl fragment and electron-deficient tropylium-like ring . With 10 π-electrons, this compound displays aromaticity, albeit with unique reactivity: electrophilic substitutions occur at positions 1, 3, 5, and 7, while nucleophilic attacks target positions 4, 6, and 8 . Natural derivatives like guaithis compound and chamthis compound are found in plants such as chamomile (Matricaria chamomilla) and yarrow (Achillea millefolium), where they contribute to anti-inflammatory and antioxidant activities .
This compound’s optoelectronic properties—such as a low ionization energy (7.4 eV) and high electron mobility—make it valuable in organic semiconductors, near-infrared (NIR) dyes, and electrochemical sensors .
Preparation Methods
Modern Synthetic Strategies
Ziegler–Hafner Method
The Ziegler–Hafner protocol condenses Zincke salts (derived from pyridinium or pyrillium salts) with cyclopentadienide ions, enabling large-scale azulene production . For example, reaction of pyridinium Zincke salts with sodium cyclopentadienide in tetrahydrofuran (THF) at −78°C yields this compound derivatives with seven-membered ring substituents. This method’s scalability (>100 g batches) and functional group tolerance make it industrially relevant .
Suzuki–Miyaura Coupling and Acid-Mediated Cyclization
Recent advances employ Suzuki–Miyaura cross-coupling to access 2-arylazulenes, which undergo Brønsted acid-mediated cyclization (e.g., H2SO4 in CH2Cl2) to form this compound-fused polycyclic aromatics . While primarily used for derivatives, this approach highlights the adaptability of transition metal catalysis in this compound synthesis.
2H-Cyclohepta[b]furan-2-one Precursors
2H-Cyclohepta[b]furan-2-ones react with electron-rich olefins (e.g., enol ethers, acetals) via [8+2] cycloaddition at 160–190°C (Table 1) . The strained intermediate undergoes decarboxylation and alcohol elimination to yield azulenes. Yields range from 11% to 99%, depending on substituent electronic effects.
Table 1: this compound Synthesis from 2H-Cyclohepta[b]furan-2-ones and Olefins
Entry | Olefin Type | Product | Yield (%) |
---|---|---|---|
1 | Vinyl ethers | 1,2-Disubstituted azulenes | 85–92 |
2 | Dihydropyran | 1-Azulenylpropanols | 78–90 |
3 | 2-Methoxydihydropyran | 1-Azulenylpropanals | 65–88 |
Industrial and Gas-Phase Methods
Patent-Based Processes
WO2014056900A1 discloses a pyridine-based route where 2,4-dinitrochlorobenzene reacts with secondary amines in alcoholic solutions at 70–140°C . Steam distillation isolates this compound, avoiding chlorinated solvents—a critical advancement for eco-friendly production. The method achieves >80% purity after extraction with ethyl acetate .
Gas-Phase Radical Recombination
Pioneering work demonstrates this compound formation via fulvenallenyl (C7H5) and propargyl (C3H3) radical recombination in astrophysical analogs . This barrierless reaction occurs at 10 K, implicating this compound’s role in interstellar chemistry. Mass spectrometry confirms this compound’s generation alongside naphthalene, with a branching ratio of 1:3.3 .
Critical Comparison of Methods
Method | Yield (%) | Scalability | Functionalization Sites |
---|---|---|---|
Indane expansion | 40–55 | Moderate | 1-, 3-positions |
Ziegler–Hafner | 60–75 | High | Seven-membered ring |
Gas-phase radicals | <5 | Low | None |
Suzuki–Miyaura | 70–85 | Moderate | Five-membered ring |
The Ziegler–Hafner method excels in scalability, whereas Suzuki–Miyaura offers precise functionalization. Gas-phase routes, while mechanistically insightful, remain impractical for bulk synthesis.
Chemical Reactions Analysis
Types of Reactions: Azulene undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to its aromatic nature, this compound can undergo Friedel-Crafts-like substitutions.
Nucleophilic Addition: The five-membered ring of this compound is nucleophilic and can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and Lewis acids.
Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are often used.
Major Products:
Electrophilic Substitution: Products include halogenated azulenes and other substituted derivatives.
Nucleophilic Addition: Products include various this compound derivatives with functional groups added to the five-membered ring.
Scientific Research Applications
Dermatological Uses
Azulene and its derivatives have shown promise in the treatment of dermatological conditions. Research highlights their anti-inflammatory properties, which are beneficial for managing conditions such as atopic dermatitis and other inflammatory skin diseases.
- Clinical Studies : A study involving 23 patients demonstrated that a combination of 0.02% guaithis compound with 1% ceramides significantly improved skin hydration by approximately 64% and reduced roughness by about 4% after four weeks of treatment. Additionally, itching decreased by nearly 70%, and sleep quality improved by approximately 74% among patients with atopic dermatitis .
- Mechanism of Action : this compound's anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase-2 (COX-2) and regulate cytokine secretion, which plays a crucial role in inflammatory responses .
Anticancer Properties
The potential anticancer effects of this compound derivatives are under investigation, particularly concerning their ability to target specific cancer cell lines.
- Research Findings : A series of this compound derivatives were synthesized and tested for their inhibitory effects on fms-like tyrosine kinase 3 (FLT-3), a receptor involved in leukemia development. These compounds exhibited significant cytotoxicity against pancreatic cancer cell lines while showing selectivity toward cancer cells over healthy cells .
- Case Study : In vitro studies indicated that new this compound hydrazide-hydrazones demonstrated cytotoxic effects linked to mechanisms involving mitophagy induction, suggesting their potential as selective anticancer agents .
Cosmetic Applications
This compound is widely used in cosmetic formulations due to its soothing properties and ability to enhance skin health.
- Sunscreens : The compound is incorporated into sunscreens for its photoprotective abilities, helping to absorb UV radiation and prevent skin damage. Its stability under UV exposure is an area of ongoing research to optimize its efficacy in cosmetic products .
- Anti-inflammatory Creams : this compound is frequently utilized in creams aimed at reducing redness and irritation, making it a popular ingredient for sensitive skin formulations.
Electronic Applications
Recent studies have also explored the use of this compound in electronic applications due to its unique electronic properties.
- Molecular Rectifiers : this compound's structure allows it to function as a molecular rectifier in electronic devices. The compound's non-alternant nature contributes to its potential in developing efficient electronic components .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound applications:
Conclusion and Future Directions
The research on this compound demonstrates its vast potential across various fields, particularly in medicine and cosmetics. However, challenges such as photodecomposition under UV light necessitate further investigation into the safety and long-term effects of this compound and its derivatives. Future studies should focus on optimizing formulations for enhanced stability and efficacy while exploring new therapeutic avenues.
Mechanism of Action
Azulene exerts its effects through various mechanisms:
Anti-inflammatory Action: this compound inhibits the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammation.
Anti-pepsin Action: this compound directly acts on the inflammatory gastric mucosa and suppresses inflammatory mediators.
Inhibition of Histamine Release: this compound inhibits the release of histamine, which plays a role in allergic reactions and inflammation.
Comparison with Similar Compounds
Azulene vs. Naphthalene
Key Differences :
- This compound’s lower ionization energy and dipole moment enable charge-transfer transitions, explaining its visible absorption and fluorescence .
- Naphthalene’s benzenoid structure lacks this compound’s redox versatility, limiting its use in optoelectronics .
Natural Derivatives: Guaithis compound and Chamthis compound
Property | Guaithis compound | Chamthis compound |
---|---|---|
Structure | 1,4-Dimethyl-7-isopropylthis compound | 1-Methyl-4-isopropylthis compound |
Source | Guaiacum spp., mushrooms | Chamomile essential oil |
Bioactivity | Anti-inflammatory, antioxidant | Wound healing, anti-irritant |
Optical Properties | Absorbs at 520–600 nm | Absorbs at 550–650 nm |
Stability | Photolabile; degrades under UV | Thermally stable up to 100°C |
Research Findings :
- Guaithis compound suppresses COX-2 and TNF-α in murine macrophages (IC₅₀ = 12 µM) .
- Chamthis compound reduces oxidative stress in keratinocytes by scavenging ROS (70% reduction at 50 µM) .
Azaazulenes
- Structure : Nitrogen-substituted azulenes (e.g., 1-azathis compound).
- Properties : Enhanced dipole moments (1.5–2.0 D), red-shifted absorption (λₐᵦₛ ≈ 650–800 nm), and anti-cancer activity .
- Example : 2-(2-Hydroxyphenyl)-1-azathis compound inhibits HeLa cell proliferation (IC₅₀ = 8.2 µM) via mitochondrial apoptosis .
Polyazulenes
- Applications : Conducting polymers for electrochemical sensors (e.g., detection of Cu²⁺ with LOD = 0.1 nM) .
- Synthesis : Electropolymerization of 1,3-polythis compound yields materials with conductivity up to 10⁻² S/cm .
Terrylene Bisimide (Non-Alternant Isomer)
- Structure : this compound fused with naphthalimide via [3+3] annulation .
- Properties : Planar π-extension with NIR absorption (λₐᵦₛ = 850 nm) and high electron affinity (EA = 3.2 eV) .
- Comparison: Unlike benzenoid terrylene, this compound-based isomers exhibit lower symmetry and broader redox windows (−1.2 to +1.5 V vs. SCE) .
Data Tables
Table 1: Electrochemical Properties of this compound Derivatives
Compound | Reduction Potential (V) | Oxidation Potential (V) | HOMO-LUMO Gap (eV) |
---|---|---|---|
This compound | −1.8 | +1.2 | 3.0 |
2,6-Bis(diphenylamine)this compound | −2.1 | +0.9 | 2.4 |
Polythis compound | −1.5 | +1.0 | 2.2 |
Data from
Biological Activity
Azulene, a unique aromatic hydrocarbon characterized by its distinct blue color, has garnered significant attention in the fields of chemistry and pharmacology due to its diverse biological activities. This article synthesizes current research findings on this compound, focusing on its therapeutic potential, mechanisms of action, and various applications in medicine.
Chemical Structure and Properties
This compound is composed of a fused bicyclic structure that contributes to its unique physicochemical properties, including lipophilicity and photostability. These characteristics enable this compound and its derivatives to interact favorably with biological membranes, enhancing their therapeutic efficacy.
1. Anti-inflammatory Properties
This compound exhibits notable anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. For instance, studies have shown that this compound effectively reduces TNF-α levels without compromising cell viability .
Table 1: Summary of Anti-inflammatory Effects of this compound Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | N/A | Inhibition of TNF-α production |
5,6-Bromothis compound | 10 | Stimulates pro-inflammatory cytokines |
Guaithis compound | N/A | Broader anti-inflammatory spectrum |
2. Antimicrobial Activity
This compound and its derivatives have demonstrated antimicrobial properties against various pathogens. A study highlighted the antifungal activity of this compound-organobismuth(III) carboxylates against Saccharomyces cerevisiae, showing significant inhibition of fungal growth . Furthermore, this compound has been explored for its potential in antimicrobial photodynamic therapy.
Table 2: Antimicrobial Efficacy of this compound Derivatives
Compound | Pathogen | Inhibition Level |
---|---|---|
This compound | S. cerevisiae | Significant |
Guaithis compound | Staphylococcus aureus | Moderate |
Chamthis compound | Escherichia coli | Low |
3. Anticancer Potential
Emerging studies suggest that this compound derivatives may possess anticancer properties. For example, certain this compound compounds have been shown to inhibit tumor necrosis factor α (TNF-α) production in cancer cells, which is crucial for tumor progression . Additionally, guaithis compound derivatives have been evaluated for antiproliferative effects against various cancer cell lines.
Case Study: Anticancer Effects of Guaithis compound Derivatives
A study conducted on guaithis compound derivatives demonstrated significant antiproliferative activity against leukemia cell lines. The most effective compounds exhibited IC50 values in the low micromolar range, indicating their potential as chemotherapeutic agents .
1. Dermatological Uses
This compound has been widely used in dermatology due to its soothing and anti-inflammatory properties. Clinical trials involving guaithis compound have shown promising results in treating atopic dermatitis. A recent study reported a 64% increase in skin moisture and a 70% reduction in itching after four weeks of treatment with a formulation containing guaithis compound .
Table 3: Clinical Outcomes from Guaithis compound Treatment
Parameter | Baseline (%) | Post-treatment (%) |
---|---|---|
Skin Moisture | 30 | 64 |
Itching Severity | 80 | 30 |
Sleep Quality Improvement | 50 | 74 |
2. Gastroprotective Effects
Research has also indicated that this compound derivatives may be effective in treating gastric ulcers. Studies involving ethanol-induced gastric ulcer models in mice demonstrated that various this compound compounds significantly reduced ulcer indices compared to standard treatments like omeprazole .
Q & A
Q. What spectroscopic and analytical methods are critical for characterizing azulene derivatives, and how should experimental data be interpreted?
Basic Research Focus
Characterization of this compound derivatives requires a combination of spectroscopic techniques:
- UV-Vis Spectroscopy : this compound's visible-region absorption (400–700 nm) arises from its unique S₀→S₁ transition, distinct from naphthalene .
- Fluorescence Spectroscopy : this compound exhibits anomalous fluorescence from higher excited states (violating Kasha’s rule), requiring careful baseline correction and excitation wavelength optimization .
- Mass Spectrometry (MS) : Photoionization Efficiency (PIE) curves and isotopic analysis (e.g., m/z 128 for C₁₀H₈ isomers) differentiate this compound from naphthalene, with ionization energies (IE) at 7.41 eV (this compound) vs. 8.14 eV (naphthalene) .
- Chromatography : HPLC or GC-MS validated via ICH guidelines ensures purity, with detection limits (LOD) as low as 0.007 µg/ml for this compound derivatives .
Methodological Tips :
- Cross-validate spectral data with computational simulations (e.g., TD-DFT) to confirm electronic transitions.
- Use isotope-labeled controls to rule out contamination in MS analysis .
Q. How can researchers resolve discrepancies in reported ionization energies (IE) and branching ratios of this compound isomers?
Advanced Research Focus
Discrepancies often arise from isomer contamination or experimental conditions. Key steps include:
- PIE Curve Deconvolution : Analyze m/z 128 signals using linear combinations of reference curves for this compound (IE = 7.41 eV) and naphthalene (IE = 8.14 eV) to quantify contributions (e.g., 5.7% this compound vs. 94.3% naphthalene in gas-phase reactions) .
- Isotopic Controls : Monitor natural ¹³C abundance (e.g., m/z 129 signals) to distinguish isotopic interference from target isomers .
- Reaction Condition Optimization : Adjust precursor systems (e.g., fulvenallenyl vs. propargyl radicals) and temperature to favor this compound formation .
Methodological Tips :
- Conduct time-resolved experiments to map reaction kinetics.
- Use computational tools (e.g., RRKM theory) to predict branching ratios under varying conditions .
Q. How can researchers validate the identity and purity of novel this compound-based compounds?
Advanced Research Focus
- Multi-Technique Characterization : Combine NMR (¹H/¹³C), X-ray crystallography (for solid-state structure), and high-resolution MS .
- Purity Assessment : Follow ICH guidelines for validation, including linearity (R² ≥ 0.999), LOD/LOQ determination, and inter-day precision (RSD < 2.5%) .
- Reference Standards : Compare with literature data for known derivatives (e.g., Zn-DPA-azulene sensors) to confirm functional group interactions .
Advanced Research Focus
- Probe Design : Conjugate this compound with recognition motifs (e.g., Zn-DPA for nucleotide sensing) via π-linkers (p- or m-phenylene) to modulate electronic coupling .
- Emission Optimization : Test substituent effects (e.g., electron-withdrawing groups) on fluorescence quantum yield and Stokes shift .
- Selectivity Testing : Compare sensor responses to structurally similar analytes (e.g., ADP vs. ATP) using titration experiments and Stern-Volmer analysis .
Methodological Tips :
- Use X-ray crystallography to confirm probe-analyte binding modes.
- Validate selectivity under physiological pH and ionic strength conditions .
Properties
IUPAC Name |
azulene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-5-9-7-4-8-10(9)6-3-1/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFNKYGDVFVPHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
Record name | azulene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Azulene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82451-56-7 | |
Record name | Polyazulene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82451-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2059770 | |
Record name | Azulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
275-51-4 | |
Record name | Azulene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=275-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azulene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000275514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | azulene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89248 | |
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Record name | Azulene | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Azulene | |
Source | EPA DSSTox | |
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Record name | Azulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.449 | |
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Record name | AZULENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82R6M9MGLP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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